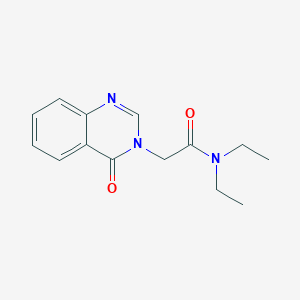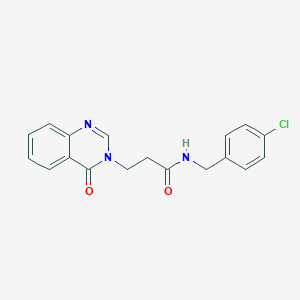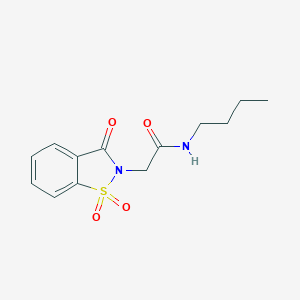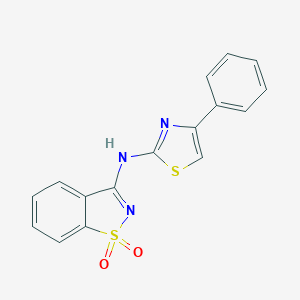![molecular formula C11H9Cl2N3 B277659 N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine, commonly known as A-841720, is a chemical compound that belongs to the family of pyrimidine derivatives. It has been extensively studied for its potential as a therapeutic agent due to its ability to modulate certain biological pathways.
Mechanism of Action
A-841720 acts as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. It specifically targets the p110δ isoform of PI3K, which is predominantly expressed in immune cells. By inhibiting this pathway, A-841720 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that A-841720 can reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a decrease in inflammation. It has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, it has been shown to improve cognitive function and reduce neuronal damage in vitro.
Advantages and Limitations for Lab Experiments
One advantage of A-841720 is its selectivity for the p110δ isoform of PI3K, which reduces the potential for off-target effects. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its effects on other isoforms of PI3K are not well understood, which could limit its potential as a therapeutic agent.
Future Directions
Future research on A-841720 could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further studies could investigate its potential as a therapeutic agent for specific diseases, such as cancer and neurological disorders. Finally, research could explore the effects of A-841720 on other isoforms of PI3K and its potential for off-target effects.
Synthesis Methods
The synthesis of A-841720 involves the reaction of 3,4-dichlorophenylhydrazine with 2-chloro-4-methylpyrimidine in the presence of a base, followed by N-methylation of the resulting product. The final compound is obtained after purification through column chromatography.
Scientific Research Applications
A-841720 has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects in vitro.
properties
Product Name |
N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine |
|---|---|
Molecular Formula |
C11H9Cl2N3 |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H9Cl2N3/c1-14-11-15-5-4-10(16-11)7-2-3-8(12)9(13)6-7/h2-6H,1H3,(H,14,15,16) |
InChI Key |
RAFHANZHVBZBOM-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)



![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277604.png)